methyl 2,2-difluoro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
Description
Methyl 2,2-difluoro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate is a boronic ester derivative characterized by a phenyl ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group and a methyl ester of 2,2-difluoroacetic acid. Its molecular structure integrates two key functional motifs:
Properties
IUPAC Name |
methyl 2,2-difluoro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BF2O4/c1-13(2)14(3,4)22-16(21-13)11-8-6-10(7-9-11)15(17,18)12(19)20-5/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJUYOCPBWDNPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C(=O)OC)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BF2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001117208 | |
| Record name | Benzeneacetic acid, α,α-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001117208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415960-55-2 | |
| Record name | Benzeneacetic acid, α,α-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415960-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, α,α-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001117208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Miyaura Borylation of Bromoarene Precursors
Route (Adapted from CN103951688A):
- Synthesis of methyl 2,2-difluoro-2-(4-bromophenyl)acetate :
- Palladium-catalyzed borylation :
- React bromoarene (1 equiv) with bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and KOAc (3 equiv) in anhydrous 1,4-dioxane at 90°C for 18 h.
- Key parameters :
- Oxygen-free conditions (Schlenk line).
- Excess diboron reagent ensures complete conversion.
- Yield: 70–75% after hexane recrystallization.
Mechanistic Insight :
The Pd⁰ catalyst oxidatively adds to the C–Br bond, followed by transmetallation with diboron reagent to form the arylboronate. Fluorine atoms stabilize the transition state through electron-withdrawing effects, enhancing reaction rates.
Lithiation-Borylation Sequential Approach
Route (Based on CN101823958A):
- Lithiation of methyl 2,2-difluoro-2-(4-bromophenyl)acetate :
- Pinacol protection :
Advantages :
Direct Boronate Esterification from Boronic Acids
Route :
- Synthesis of 4-boronophenyl-2,2-difluoroacetic acid :
- Esterification and protection :
Comparative Analysis of Synthetic Routes
| Parameter | Miyaura Borylation | Lithiation-Borylation | Direct Esterification |
|---|---|---|---|
| Catalyst | Pd(dppf)Cl₂ | n-BuLi | H₂SO₄ |
| Yield | 70–75% | 68–72% | 76–80% |
| Reaction Time | 18 h | 6 h | 20 h |
| Cost | High (Pd) | Moderate | Low |
| Scalability | Pilot-scale | Lab-scale | Industrial |
Key Observations :
- Miyaura borylation offers superior functional group tolerance but incurs Pd costs.
- Lithiation-borylation requires cryogenic conditions, limiting throughput.
- Direct esterification achieves high purity but demands pre-synthesized boronic acids.
Spectroscopic Characterization
¹H NMR (CDCl₃, 400 MHz):
¹⁹F NMR (CDCl₃, 376 MHz):
IR (KBr):
Industrial-Scale Considerations
Process Optimization :
- Solvent selection : Replacing THF with methyl-THF improves safety (higher boiling point).
- Catalyst recycling : Pd recovery via activated carbon filtration reduces costs by 40%.
- Continuous flow systems : Mitigate exotherms in lithiation steps.
Regulatory Compliance :
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The compound’s pinacol boronate group enables its use as a nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. The mechanism involves three steps:
-
Oxidative Addition : Aryl halides react with Pd(0) to form Pd(II) intermediates.
-
Transmetalation : The boronate transfers the aryl group to Pd(II) via base-assisted activation (e.g., Na₂CO₃ or K₃PO₄) .
-
Reductive Elimination : The coupled biaryl product is released, regenerating Pd(0) .
Key Features:
-
Electronic Effects : The electron-deficient difluoroacetate group meta to the boronate enhances electrophilicity, potentially accelerating transmetalation .
-
Solvent Compatibility : Reactions typically occur in THF/H₂O or dioxane at 80–105°C .
| Substrate | Catalyst System | Base | Yield (%) | Reference |
|---|---|---|---|---|
| Aryl iodides | Pd(OAc)₂, SPhos/XPhos | K₃PO₄/Na₂CO₃ | 70–85 |
Difluoromethylation and CF₂ Transfer
The difluoroacetate moiety serves as a latent CF₂ source in late-stage functionalization:
Decarboxylative CF₂H Formation
Under Pd catalysis, the acetate group undergoes hydrolysis to α,α-difluoroacetic acid, followed by thermal decarboxylation (100–120°C) to yield Ar–CF₂H derivatives .
Conditions :
-
Catalyst : Pd₂(dba)₃ or Pd(OAc)₂.
-
Ligands : Bidentate phosphines (e.g., dppf).
Direct CF₂ Insertion
The difluoroacetate can transfer CF₂ groups to electrophilic partners (e.g., aldehydes) via radical or ionic pathways. For example:
Limitations :
Ester Hydrolysis
The methyl ester undergoes saponification under basic conditions (e.g., NaOH/MeOH) to form the corresponding carboxylic acid, enabling further derivatization:
Boronate Cleavage
Acidic hydrolysis (HCl/H₂O) cleaves the dioxaborolane ring, yielding the free boronic acid:
Stability and Reactivity Considerations
Scientific Research Applications
Organic Synthesis
Methyl 2,2-difluoro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate is primarily utilized in organic synthesis. Its boron-containing structure allows it to participate in various coupling reactions:
- Suzuki Coupling Reactions : The compound can serve as a boronic ester in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds and synthesizing biaryl compounds that are significant in pharmaceuticals and agrochemicals .
- Fluorination Reactions : The presence of difluoromethyl groups enhances the compound's utility in fluorination processes. Fluorinated compounds often exhibit improved biological activity and metabolic stability .
Medicinal Chemistry
The compound's unique structure makes it a candidate for drug development:
- Anticancer Agents : Research indicates that fluorinated compounds can exhibit enhanced potency against certain cancer cell lines. This compound could potentially be modified to create analogs with improved anticancer properties .
- Neuroprotective Agents : Some studies suggest that compounds with similar structures have neuroprotective effects. The incorporation of the dioxaborolane moiety may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases .
Material Science
In addition to its applications in organic synthesis and medicinal chemistry, this compound can also be explored for applications in material science:
- Organic Electronics : The unique electronic properties of fluorinated compounds make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The incorporation of this compound into polymer matrices could enhance charge transport properties .
Case Study 1: Synthesis of Biaryl Compounds
A study demonstrated the effectiveness of this compound as a boronic ester in synthesizing biaryl compounds through Suzuki coupling. The reaction yielded high purity products with excellent yields under mild conditions.
Case Study 2: Anticancer Activity Assessment
In vitro studies assessed the anticancer activity of derivatives synthesized from this compound against various cancer cell lines. Results indicated significant cytotoxicity compared to non-fluorinated analogs.
Mechanism of Action
The mechanism of action of methyl 2,2-difluoro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate involves its ability to participate in various chemical reactions due to the presence of reactive boron and fluorine atoms. In Suzuki coupling reactions, the boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst, forming a new carbon-carbon bond. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities, differing primarily in fluorination patterns, substituent positions, or functional groups:
Key Differences and Implications
Fluorination Patterns
- Mono-Fluorinated Analogs: Compounds like 1259022-70-2 (3-fluoro) and 1192548-08-5 (4-fluoro) exhibit positional isomerism, which affects electronic distribution and regioselectivity in Suzuki reactions .
Functional Groups
- Ester vs. Acid : Methyl esters (e.g., 1259022-70-2) offer improved solubility in organic solvents compared to carboxylic acids (e.g., 876062-39-4), making them preferable in synthetic organic chemistry .
- Boronate Stability : All compounds feature the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, ensuring stability under aerobic conditions and compatibility with transition-metal catalysts .
Hazard Profiles
- Methyl esters (e.g., 1259022-70-2) exhibit warnings for acute toxicity (H302) and skin/eye irritation (H315, H319), whereas carboxylic acids (e.g., 1431548-94-5) show additional hazards for respiratory irritation (H332) .
Research Findings
Suzuki-Miyaura Coupling Efficiency: Mono-fluorinated boronate esters (e.g., 1259022-70-2) demonstrate >80% yield in Pd-catalyzed biaryl synthesis, attributed to optimal fluorine-induced electronic effects . Difluoro-substituted analogs are hypothesized to exhibit slower transmetalation due to increased steric hindrance, though experimental data is pending .
Metabolic Stability: Fluorinated acetates (e.g., 1192548-08-5) show enhanced resistance to esterase hydrolysis compared to non-fluorinated derivatives, a trait critical for prodrug development .
Thermal Stability :
- Boronate esters with methyl groups (e.g., 4,4,5,5-tetramethyl substitution) decompose above 200°C, ensuring robustness in high-temperature reactions .
Biological Activity
Methyl 2,2-difluoro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate is a compound of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: . Its structure includes a difluoromethyl group and a boron-containing dioxaborolane moiety, which are crucial for its reactivity and biological interactions.
This compound primarily acts as a reagent in metal-catalyzed reactions such as the Suzuki–Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds in organic synthesis. The compound's mode of action involves:
- Targeting Biochemical Pathways : It participates in the formation of new carbon-carbon bonds which are essential in constructing complex organic molecules.
- Biochemical Stability : Boronic acids and their derivatives typically exhibit marginal stability in aqueous environments but are effective in organic solvents where they can facilitate various biochemical reactions .
Cytotoxicity Studies
The cytotoxic effects of this compound have been evaluated alongside related compounds. A comparative study on the viability of A549 cells (human lung carcinoma cell line) treated with various concentrations of related compounds showed varying degrees of cytotoxicity:
| Compound | A549 Cell Viability (%) at 1 μM | A549 Cell Viability (%) at 0.1 μM |
|---|---|---|
| Compound A | 85 | 100 |
| Compound B | 93 | 102 |
| Methyl 2,2-difluoro... | TBD | TBD |
Note: TBD indicates data to be determined; further studies are required to establish specific values for the compound .
Case Studies and Research Findings
- Antiviral Activity : In vitro studies have demonstrated that structurally similar compounds can inhibit the replication of β-coronaviruses. The potential mechanism involves interference with host cell pathways critical for viral replication .
- Synthesis and Applications : The compound is primarily utilized in synthetic organic chemistry as a reagent for coupling reactions. Its ability to form stable intermediates makes it valuable for synthesizing pharmaceuticals and agrochemicals .
- Comparative Analysis : Research comparing various boron-containing compounds has highlighted the importance of substituents on the boron moiety for enhancing biological activity. Modifications to the dioxaborolane structure may improve selectivity and potency against specific biological targets .
Q & A
Basic Questions
Q. What are common synthetic routes for preparing methyl 2,2-difluoro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate?
- Methodological Answer : A two-step synthesis is often employed. First, a palladium-catalyzed Miyaura borylation introduces the pinacol boronate group to the aryl ring. For example, potassium acetate in 1,4-dioxane at 90°C under inert atmosphere facilitates coupling (yield: ~43%) . Subsequent esterification or fluorination steps introduce the difluoroacetate moiety. Workup typically involves aqueous sodium bicarbonate and ethyl acetate extraction .
| Key Reaction Conditions |
|---|
| Catalyst: Pd(dppf)Cl₂ or Pd(OAc)₂ |
| Solvent: 1,4-Dioxane |
| Temperature: 80–90°C |
| Atmosphere: Inert (N₂/Ar) |
| Yield: 40–60% (optimized) |
Q. What purification methods are effective for isolating this boronate ester?
- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard for removing unreacted boronic acid precursors. Recrystallization from ethanol/water mixtures improves purity, especially for crystalline intermediates . For sensitive boronates, avoid prolonged exposure to moisture by using anhydrous solvents during workup .
Q. How is the Suzuki-Miyaura cross-coupling reaction applied using this compound?
- Methodological Answer : The boronate ester acts as an aryl donor in Pd-catalyzed couplings with aryl/heteroaryl halides. Typical conditions: Pd(PPh₃)₄ (2–5 mol%), Na₂CO₃ (2 equiv.), in a 3:1 mixture of toluene/ethanol at 80°C for 12–24 hours . Monitor reaction progress via TLC or LC-MS to optimize coupling efficiency.
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in cross-coupling reactions?
- Methodological Answer : Use Design of Experiments (DoE) to screen variables (catalyst loading, solvent polarity, temperature). For example, flow chemistry setups (as in diphenyldiazomethane synthesis) enable precise control of residence time and reagent ratios, reducing side reactions . Ligand screening (e.g., SPhos or XPhos) enhances catalytic activity for electron-deficient aryl partners .
Q. How do researchers address discrepancies in spectroscopic data for structural confirmation?
- Methodological Answer :
- NMR : Compare experimental ¹⁹F and ¹¹B NMR shifts with DFT-calculated values to resolve ambiguities (e.g., fluorine deshielding effects from the boronate group) .
- X-ray Crystallography : Single-crystal analysis (e.g., CCDC data) confirms bond angles and spatial arrangement, particularly for steric effects from the tetramethyl dioxaborolane ring .
- Mass Spectrometry : High-resolution ESI-MS detects trace impurities (e.g., deborylated byproducts) that may skew elemental analysis .
Q. What strategies enhance the stability of this boronate ester during storage and reactions?
- Methodological Answer :
- Storage : Store at 0–6°C under nitrogen to prevent hydrolysis . Use amber vials to avoid light-induced decomposition.
- Reaction Handling : Add molecular sieves (3Å) to reaction mixtures to scavenge moisture. For long-term stability, convert to trifluoroborate salts via KHF₂ treatment, which are less prone to protodeboronation .
Data Contradiction Analysis
Q. Why might Suzuki coupling yields vary significantly between similar substrates?
- Methodological Answer : Steric hindrance from the difluoroacetate group can reduce reactivity. Compare kinetic studies (e.g., Hammett plots) to assess electronic effects. For meta-substituted aryl partners, use anionic ligands (e.g., Bpin-Li) to improve regioselectivity . Contradictions in yields often arise from competing protodeboronation or homocoupling; mitigate these by degassing solvents and using excess Pd catalyst .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
